2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound is a pyrimido-thiazine derivative characterized by a bicyclic heterocyclic core (pyrimido[2,1-b][1,3]thiazine) fused with a 5-bromo-2-methoxyphenyl substituent at position 6 and a methyl group at position 6. The 7-carboxylate functional group is esterified with a 2-methylpropyl chain, distinguishing it from structurally related analogs.
Propriétés
IUPAC Name |
2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-11(2)10-27-19(25)17-12(3)22-20-23(16(24)7-8-28-20)18(17)14-9-13(21)5-6-15(14)26-4/h5-6,9,11,18H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVUKFWSLSKCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609795-60-0 | |
| Record name | ISOBUTYL 6-(5-BROMO-2-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
The compound 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in antimicrobial and antifungal domains. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C19H21BrN2O5S
- Molecular Weight : 469.36 g/mol
- CAS Number : 609795-23-5
Biological Activity Overview
Research indicates that compounds similar to 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit notable biological activities:
-
Antimicrobial Activity :
- The presence of the pyrimidine and thiazine rings contributes to the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of pyrimido-thiazines can effectively combat various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- A recent study indicated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 12.5 µg/mL to 30 µg/mL against common pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
-
Antifungal Activity :
- The compound has shown promising antifungal properties against fungi such as Candida albicans and Fusarium oxysporum. In vitro tests revealed significant antifungal activity with MIC values comparable to standard antifungal agents like miconazole .
- The structural features of the compound, particularly the methoxy and bromo substituents on the phenyl ring, are believed to enhance its antifungal efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be attributed to several key structural components:
- The pyrimidine and thiazine moieties are essential for biological activity due to their ability to interact with biological targets.
- The bromo and methoxy groups are critical for enhancing lipophilicity and improving membrane permeability, which may lead to increased bioavailability .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antimicrobial Efficacy :
- Fungal Resistance Study :
Comparaison Avec Des Composés Similaires
Structural Analog Table
Key Observations
2-Methoxyethyl: The ether-oxygen in the ester group may introduce polarity, balancing lipophilicity and solubility . Ethyl/Methyl: Shorter chains generally increase solubility in polar solvents, favoring pharmacokinetic absorption but limiting tissue penetration .
Synthetic Accessibility :
All analogs are synthesized via similar routes involving condensation of substituted oxazines or pyrimidines with appropriate carbonyl precursors. For example, describes a method for pyrimido-oxazine derivatives using KOH-mediated cyclization, which could be adapted for these compounds .
Crystallographic Characterization :
While direct data are absent, tools like SHELX (for small-molecule refinement) and ORTEP (for graphical representation) are widely used in structural determination of such heterocycles .
Functional Analogues in Literature
- Thiazolo-Pyrimidine Derivatives : Compounds like methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (RN: 617698-56-3) share a related bicyclic core but lack the pyrimido-thiazine scaffold, highlighting structural diversity within this class .
- Imidazo-Pyridine Derivatives: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () demonstrates the pharmacological relevance of brominated heterocycles, though its core differs significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
